Cas no 2228526-24-5 (3-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine)
3-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine
- 2228526-24-5
- EN300-1880704
-
- Inchi: 1S/C14H15N5/c1-18-14(15)7-13(17-18)12-8-16-19(10-12)9-11-5-3-2-4-6-11/h2-8,10H,9,15H2,1H3
- InChI Key: IAHGPXCTTIEERO-UHFFFAOYSA-N
- SMILES: N1(C=C(C=N1)C1C=C(N)N(C)N=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 253.13274550g/mol
- Monoisotopic Mass: 253.13274550g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 61.7Ų
3-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1880704-0.05g |
3-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228526-24-5 | 0.05g |
$1129.0 | 2023-09-18 | ||
| Enamine | EN300-1880704-0.1g |
3-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228526-24-5 | 0.1g |
$1183.0 | 2023-09-18 | ||
| Enamine | EN300-1880704-0.25g |
3-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228526-24-5 | 0.25g |
$1235.0 | 2023-09-18 | ||
| Enamine | EN300-1880704-0.5g |
3-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228526-24-5 | 0.5g |
$1289.0 | 2023-09-18 | ||
| Enamine | EN300-1880704-1.0g |
3-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228526-24-5 | 1g |
$1429.0 | 2023-06-01 | ||
| Enamine | EN300-1880704-2.5g |
3-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228526-24-5 | 2.5g |
$2631.0 | 2023-09-18 | ||
| Enamine | EN300-1880704-5.0g |
3-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228526-24-5 | 5g |
$4143.0 | 2023-06-01 | ||
| Enamine | EN300-1880704-10.0g |
3-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228526-24-5 | 10g |
$6144.0 | 2023-06-01 | ||
| Enamine | EN300-1880704-1g |
3-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228526-24-5 | 1g |
$1343.0 | 2023-09-18 | ||
| Enamine | EN300-1880704-5g |
3-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228526-24-5 | 5g |
$3894.0 | 2023-09-18 |
3-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 3-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine
Introduction to 3-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine (CAS No. 2228526-24-5)
3-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine, identified by the CAS number 2228526-24-5, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrazole class, a heterocyclic structure characterized by a five-membered ring containing two nitrogen atoms. The presence of multiple functional groups, including benzyl and methyl substituents, as well as amine functionalities, makes this molecule a promising candidate for further exploration in drug discovery and development.
The pyrazole core is a versatile scaffold that has been extensively studied due to its broad biological activity and favorable pharmacokinetic properties. Pyrazole derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The specific arrangement of substituents in 3-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine contributes to its unique chemical and biological profile, making it an intriguing subject for medicinal chemists.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The compound 3-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine has been investigated for its potential applications in various therapeutic areas. One of the most promising areas of research is its use in oncology. Preclinical studies have suggested that this compound may exhibit inhibitory effects on certain kinases and other enzymes involved in cancer cell proliferation and survival. The benzyl group and the amine moiety are particularly noteworthy, as they can modulate the compound's binding affinity to target proteins.
Furthermore, the methyl group at the 1-position of the pyrazole ring enhances the metabolic stability of the molecule, which is a critical factor in drug development. This stability ensures that the compound remains active in vivo for longer periods, potentially improving therapeutic outcomes. Additionally, the presence of the benzyl substituent at the 4-position introduces additional conformational flexibility, which can be exploited to optimize binding interactions with biological targets.
Another area of interest is the compound's potential as an intermediate in the synthesis of more complex molecules. The pyrazole core can serve as a building block for larger scaffolds, allowing medicinal chemists to design molecules with tailored biological activities. For instance, derivatives of 3-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine have been explored as precursors for drugs targeting neurological disorders. The amine functionality provides a site for further derivatization, enabling the creation of compounds with enhanced bioavailability and selectivity.
Recent advances in computational chemistry have also facilitated the study of 3-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-am ine. Molecular docking simulations have been used to predict how this compound interacts with various biological targets, providing valuable insights into its mechanism of action. These studies have highlighted the potential of this molecule as an inhibitor of enzymes such as Janus kinases (JAKs) and tyrosine kinases, which are implicated in inflammatory diseases and cancer.
The synthesis of 3-(1-benzyl - 1 H - py raz ol - 4 - yl ) - 1 - me th yl - 1 H - py ra z ol - 5 - am ine involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the condensation of appropriately substituted hydrazines with ketones or aldehydes to form pyrazole derivatives. Subsequent functionalization steps introduce the benzyl and methyl groups at strategic positions within the ring system. These reactions require precise control over reaction conditions to ensure high yields and purity.
The role of CAS No. 2228526 - 24 - 5 in characterizing this compound cannot be overstated. The CAS registry number provides a unique identifier for chemical substances, ensuring consistency and accuracy in scientific literature and databases. This standardized system allows researchers worldwide to refer to specific compounds without ambiguity, facilitating collaboration and reproducibility in research.
In conclusion,3-( 1 - b enz y l - 1 H - p y ra z ol - 4 - y l ) - 1 - me th yl - 1 H - p y ra z ol - 5 - am ine (CAS No. 2228526 - 24 - 5) is a structurally complex and biologically relevant molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further investigation into oncology, inflammation, and other therapeutic areas. As computational methods continue to evolve, our understanding of this compound's interactions with biological targets will undoubtedly expand, paving the way for novel drug discoveries.
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